5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl and pentan-2-ylsulfanyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of 5-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile, and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyrimidine compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can bind to DNA and form complexes that inhibit DNA replication and transcription. Additionally, it may interact with enzymes involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the pentan-2-ylsulfanyl group but shares the core triazolopyrimidine structure.
2-(Allylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: Contains an allylsulfanyl group instead of the pentan-2-ylsulfanyl group.
Uniqueness
The presence of the pentan-2-ylsulfanyl group in 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine imparts unique chemical and biological properties, such as enhanced lipophilicity and the ability to form specific interactions with biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C12H18N4S |
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Molecular Weight |
250.37 g/mol |
IUPAC Name |
5,7-dimethyl-2-pentan-2-ylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H18N4S/c1-5-6-10(4)17-12-14-11-13-8(2)7-9(3)16(11)15-12/h7,10H,5-6H2,1-4H3 |
InChI Key |
GZQAZWWWYFTHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)SC1=NN2C(=CC(=NC2=N1)C)C |
Origin of Product |
United States |
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